molecular formula C20H12 B110317 Perylene-D12 CAS No. 1520-96-3

Perylene-D12

Cat. No. B110317
CAS RN: 1520-96-3
M. Wt: 264.4 g/mol
InChI Key: CSHWQDPOILHKBI-AQZSQYOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perylene derivatives, including perylene diimides (PDIs), are well-known for their industrial applications as pigments and have gained significant attention for their potential in organic electronics. Perylene diimides exhibit strong absorption in the visible spectrum and have been utilized in organic photovoltaic devices and field-effect transistors due to their favorable electronic properties . The geochemical significance of perylene is also notable, as it has been found in various marine sediments, shales, and peat, suggesting that its precursors likely originate from land organisms . The presence of perylene in geological samples has been linked to the activity of wood-degrading fungi, indicating a natural synthesis pathway .

Synthesis Analysis

The synthesis of perylene diimides involves the substitution of polyoxyethylene groups, which results in compounds with lower melting points and increased solubility in common solvents . The preparation of (Perylene)2 [Pt(mnt)2] demonstrates the ability to create conducting molecular structures with segregated stacks of perylene, which exhibit metallic conductivity with a transition to an insulating state at low temperatures . These synthetic approaches enable the tailoring of perylene derivatives for specific applications, such as in electroactive and photovoltaic devices.

Molecular Structure Analysis

The molecular structure of perylene derivatives plays a crucial role in their physical properties and applications. For instance, the liquid crystalline properties of certain perylene diimides are attributed to their molecular arrangement, which allows for a wide temperature range of liquid crystalline behavior . The crystal structure of (Perylene)2 [Pt(mnt)2] reveals segregated stacks with specific spacing between carbon atoms in the perylene units, influencing its electrical and magnetic properties . Additionally, the study of covalently bound, cofacial dimers and trimers of perylene diimides provides insights into the electronic states produced by photoexcitation and the importance of pi-stacking in the formation of low-energy excimer-like states .

Chemical Reactions Analysis

The chemical reactivity of perylene derivatives is influenced by their molecular structure and the presence of substituents. The formation of perylene in geological samples is hypothesized to be related to the degradation of lignin by wood-degrading fungi, which suggests a complex series of chemical reactions leading to the formation of perylene . The synthesis of perylene diimides with different substituents allows for the modulation of their reactivity and the development of materials with desired photophysical and self-organizing characteristics .

Physical and Chemical Properties Analysis

Perylene derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. The liquid crystalline perylene diimides possess unique physical and photophysical properties, such as spontaneous formation of highly crystalline black phases and solubility in common solvents . The conducting molecular structure of (Perylene)2 [Pt(mnt)2] displays temperature-dependent electrical conductivity and a transition to an insulating state, along with magnetic susceptibility changes . The semi-empirical investigation of the perylene molecule reveals its electronic, vibrational, and thermodynamic properties, which are essential for understanding its behavior in different environments .

Scientific Research Applications

  • High-Pressure Effects on Perylene Structures :

    • A study by (Xiao, Yang, & Zeng, 2018) focused on the impact of high pressure on the geometrical and electronic structures of perylene. They observed significant changes in lattice parameters, electronic band structures, and energy gaps in perylene under pressure up to 20 GPa.
  • Perylene Diimides in Organic Electronics :

    • Research by (Huang, Barlow, & Marder, 2011) discusses perylene-3,4,9,10-tetracarboxylic acid diimides (PDI) and their use in organic electronics. PDIs have applications in organic photovoltaic devices and field-effect transistors.
  • Perylene in Nematic Discotic Phases :

    • A study by (Catalano, Lenzi, & Veracini, 1993) investigated the orientational order and dynamics of perylene in the nematic discotic phase. This research provides insights into the behavior of perylene in specific liquid crystalline environments.
  • Perylene as a Neutron Detector Material :

    • (Tripathi et al., 2018) explored the use of perylene as a converter material for fast neutron detection. Their study suggests the effectiveness of perylene in detecting and analyzing neutron activities.
  • Perylene Imides in Organic Photovoltaics :

    • Research by (Li & Wonneberger, 2012) reviewed the role of perylene imides in organic photovoltaics. They highlighted the structural versatility of perylene imides and their significance in photovoltaic performance.
  • Spectroscopic Studies of Perylene :

    • The work of (Joblin, Salama, & Allamandola, 1999) presented the absorption and emission spectra of perylene in different matrices. This study offers insights into the spectroscopic properties of perylene in various environments.

Safety And Hazards

Perylene-D12 may cause skin and eye irritation. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHWQDPOILHKBI-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934397
Record name (~2~H_12_)Perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Perylene-d12
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20540
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Perylene-D12

CAS RN

1520-96-3
Record name Perylene-d12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_12_)Perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1520-96-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an autoclave of capacity 100 ml, a mixture of 3.66 g (9.34 mmol) of perylene-3,4,9,10-tetracarboxylic dianhydride, 18.7 g of imidazole, 1.32 g of zinc acetate dihydrate, 8.0 ml (450 mmol) of water and 1.05 g (5.12 mmol) of 2,5-di-tert-butylaniline (prepared according to Rec. Trav. Chim. Pays-Bas, 1958, 77, 491) is heated at 210° C. for 23 h. After the end of the reaction, the mixture is removed from the autoclave by rinsing with ethanol, treated with water and concentrated hydrochloric acid and boiled until all the ethanol has evaporated. The brown-red residue is filtered off with suction and boiled in 10 per cent potassium carbonate solution for 1 h. The residue is filtered off with suction, dried at 120° C. in a drying cabinet and chromatographed on silica gel using chloroform. This gives a forerun (yellow, blue fluorescence) of perylene, followed by N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide (2b) and then by N,N'-bis(2,5-di-tert-butylphenyl)perylene-3,4,9,10-tetracarboximide (1b). Yield 2.40 g (50.5%), m.p. >300° C. Rf (CHCl3 /silica gel)=0.85. UV (CHCl3): λmax (ε)=489 nm (35300), 512 (33590). Fluorescence (CHCl3,exc. 489 nm) λmax (Irel)=535 nm (1), 576 nm (0.36).
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Instead of ball milling method as illustrated herein, the particle size reduction of benzimidazole perylene (BZP) photogenerating pigment in cyclohexane was accomplished in an attritor. Five (5) grams of sublimed benzimidazole perylene, obtained by the process as described in U.S. Pat. No. 5,225,307, was placed in an Union Process Model O1 attritor, which contained 180 milliliters of cyclohexane and 1.8 killigrams of 1/8 inch stainless steel balls. The attrition was accomplished at 300 rpm at a temperature of 15° C. A 10 milliliter aliquot of the BZP dispersion sample was withdrawn at 5, 11, 24, 48 and 72 hours for examination under transmission electron microscope and for the preparation of photoconductive members as described in Examples I and II. TEM measurements confirmed that fine particles of 0.05 to 0.1 micron in length were obtained. The BZP dispersion with a shorter attrition time contained large particles, 0.5 micron in length. The xerographic results obtained are shown in the following Table 2. The optimum attrition time for generating high photosensitivity BZP with fine particles was from about 48 to 72 hours.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Toluene sulfonic acid (TSA, monohydrate, 250 g) was heated in a kettle to 115 to 120° C. until melted and perylene red 179 (83.3 g) was charged to the kettle at a rate of 10 g per 2 minutes. Upon completion of the charge, the mixture was stirred for 20 minutes and held at 115-120° C. for 2 hours. The reaction medium was allowed to solidify on cooling and reheated to 115 to 120° C. for another 6 hours to yield a conditioned pigment. Ice (500 g) and water (1L) were then added to the hot mixture with vigorous stirring. The resulting slurry was filtered and washed until it became a neutral presscake. The presscake was reslurried into three times its weight of water and placed in a pressure reactor. The slurry was heated to 140° C. under increased pressure for 4 hours cooled then treated with mineral spirits (80 g). The mixture was filtered, washed and dried to give a further conditioned perylene pigment product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

DE 340091 describes the preparation of 3,4,9,10-tetracyanoperylene from 3,4,9-tricyano-10-bromoperylene. 3,4,9-tricyano-10-bromoperylene was prepared from 3,4,9,10-tetrabromo-perylene, which was obtained by bromination of perylene in nitrobenzene.
Name
3,4,9,10-tetrabromo-perylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3,4,9,10-tetracyanoperylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3,4,9-tricyano-10-bromoperylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Example 12 describes the conditioning of crude perylenediimide presscake (Pigment Violet 29) according to the invention. Comparison Example 13 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt. Comparison Example 14 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt and the mixture of sodium dioctyl sulfosuccinate and aliphatic naphtha during conditioning.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aliphatic naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perylene-D12
Reactant of Route 2
Perylene-D12
Reactant of Route 3
Perylene-D12
Reactant of Route 4
Reactant of Route 4
Perylene-D12
Reactant of Route 5
Perylene-D12
Reactant of Route 6
Perylene-D12

Citations

For This Compound
3,150
Citations
M Sulkes - Chemical physics, 1987 - Elsevier
Fluorescence excitation spectra and dispersed emission spectra for individually excited vibrational featured in S 1 perylene-d 12 have been obtained. More so than in the case of …
Number of citations: 5 www.sciencedirect.com
J Schleifer, J Kalus, U Schmelzer… - physica status solidi …, 1989 - Wiley Online Library
Phonon dispersion curves for the 24 external and some of the internal modes in α‐perylene‐d 12 (C 20 D 12 ) are measured at 10 K for the [ζ00], [0ζ0], and [00ζ] directions by coherent …
Number of citations: 5 onlinelibrary.wiley.com
Y Yang, AP D'Silva, VA Fassel - Analytical Chemistry, 1981 - ACS Publications
… of B[a]P-di2and perylene-d12, also in n-octane solutions, and … perylene-d12 in n-octane solution were controlled volumetrically so that the concentrations of B[o]P-d12 and perylene-d12 …
Number of citations: 52 pubs.acs.org
R Smit, Z Ristanović, B Kozankiewicz… - ChemPhysChem, 2022 - Wiley Online Library
… While characterizing this new system of perylene-d12 in dibenzothiophene, we discovered that the brightness of single emitters in this system can be markedly increased and the triplet …
L Sørensen, S Meier, SA Mjøs - Rapid Communications in …, 2016 - Wiley Online Library
… The deuterated internal standard used as surrogate spike comprised naphthalene-d8, biphenyl-d8, acenaphtylene-d8, anthracene-d10, pyrene-d10, perylene-d12 and indeno[1,2,3-cd]…
W Zhang, S Zhang, C Wan, D Yue, Y Ye, X Wang - Environmental pollution, 2008 - Elsevier
… and 68 ± 26% for perylene-d12 with filtrate samples, were 43 … 77 ± 18% for perylene-d12 with suspended particle samples, … , and 80 ± 28% for perylene-d12 with dust samples. For each …
Number of citations: 328 www.sciencedirect.com
SB Hawthorne, DJ Miller - Analytical chemistry, 1987 - ACS Publications
… Quantitative recovery of PAH from National Bureau of Standards SRM 1649 (urban dust) and of deuterlated PAH spikes (phenanthrene-d10, pyrene-d10, and perylene-d12) from the …
Number of citations: 342 pubs.acs.org
Z Zhang, J Poerschmann, J Pawliszyn - Analytical Communications, 1996 - pubs.rsc.org
… For large PAHs such as perylene-d12, with an extraction … mass of chrysenedI2 and perylene-d12 extracted by both the … Although the membrane method still extracts less …
Number of citations: 112 pubs.rsc.org
IE Agbozu, K Opuene - International Journal of Environmental Research, 2009 - ijer.ut.ac.ir
… , a perdeuterated PAH (perylene-d12) was added to samples prior to extraction to quantify procedural efficiency. The surrogate recovery was 90.76 ± 10.53% for perylene-d12.Data …
Number of citations: 29 ijer.ut.ac.ir
K Opuene, IE Agbozu, LE Ekeh - International Journal of Environmental …, 2007 - Springer
… , a perdeuterated PAH (perylene-d12) was added to samples prior to extraction to quantify procedural efficiency. The surrogate recovery was 90.76 ± 10.53 % for perylene-d12. Data …
Number of citations: 29 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.